molecular formula C8H6ClFO3S B3039551 3'-Chlorosulfonyl-4'-fluoroacetophenone CAS No. 1181772-21-3

3'-Chlorosulfonyl-4'-fluoroacetophenone

Cat. No.: B3039551
CAS No.: 1181772-21-3
M. Wt: 236.65 g/mol
InChI Key: HVMVYNHFPJHPQD-UHFFFAOYSA-N
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Description

The field of synthetic organic chemistry is continually driven by the pursuit of novel molecular architectures with potential applications in medicine, materials science, and agrochemicals. Central to this endeavor is the development and utilization of versatile building blocks—molecules endowed with multiple reactive sites that can be selectively manipulated to construct complex target structures. 3'-Chlorosulfonyl-4'-fluoroacetophenone has emerged as a compound of significant interest, embodying the principles of a multifunctional synthetic scaffold. Its structure, featuring an acetophenone (B1666503) core functionalized with both a highly reactive chlorosulfonyl group and a fluorine atom, offers a rich platform for chemical diversification. This article explores the significance, historical context, and future potential of this uniquely functionalized ketone in the landscape of modern organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyl-2-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3S/c1-5(11)6-2-3-7(10)8(4-6)14(9,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMVYNHFPJHPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Chlorosulfonyl 4 Fluoroacetophenone

Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a highly electrophilic center, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility in organic synthesis, particularly for the formation of sulfonamides and sulfonic esters.

Nucleophilic Substitution Reactions Involving the Chlorosulfonyl Group

Nucleophilic substitution at the tetracoordinate sulfur atom of arenesulfonyl chlorides is a fundamental reaction of this functional group. nih.govucsb.edu The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2-like) pathway at the sulfur atom, where the nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion. nih.govmdpi.com An alternative pathway is an addition-elimination mechanism. nih.gov

In the case of 3'-Chlorosulfonyl-4'-fluoroacetophenone, the electron-withdrawing nature of the acetyl and fluoro groups on the aromatic ring enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack. Kinetic studies on variously substituted arenesulfonyl chlorides have shown that electron-withdrawing substituents accelerate the rate of nucleophilic substitution. nih.govmdpi.com The general mechanism involves the attack of a nucleophile (Nu⁻) on the sulfur atom, passing through a trigonal bipyramidal transition state, and resulting in the expulsion of the chloride leaving group.

General Mechanism of Nucleophilic Substitution at Sulfonyl Sulfur:

Step 1: Nucleophilic Attack The nucleophile attacks the electrophilic sulfur atom.

Step 2: Chloride Departure The chloride ion is eliminated, forming the substituted product.

Electrophilic Sulfonylation Processes

Arenesulfonyl chlorides, including this compound, can act as electrophiles in Friedel-Crafts sulfonylation reactions. researchgate.netrsc.org This process involves the reaction of the sulfonyl chloride with another aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to form a diaryl sulfone. researchgate.netacs.org

The mechanism begins with the activation of the sulfonyl chloride by the Lewis acid, forming a highly electrophilic sulfonyl cation or a complex. This electrophile then attacks the electron-rich aromatic ring of the second reactant in a typical electrophilic aromatic substitution, followed by deprotonation to restore aromaticity and yield the diaryl sulfone. However, the aromatic ring of this compound itself is strongly deactivated by its three electron-withdrawing groups, making it highly resistant to further electrophilic substitution. studyraid.com

ReactionReactantsCatalystProduct
Friedel-Crafts SulfonylationArenesulfonyl Chloride, AreneLewis Acid (e.g., AlCl₃)Diaryl Sulfone

Formation of Sulfonamides and Sulfonic Esters from the Chlorosulfonyl Group

Two of the most important applications of the sulfonyl chloride group's reactivity are the synthesis of sulfonamides and sulfonic esters. thieme-connect.com These reactions are specific examples of the nucleophilic substitution discussed previously.

Sulfonamides are formed by the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. researchgate.netacs.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct. researchgate.net The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the sulfonyl sulfur, followed by the elimination of the chloride ion and deprotonation of the nitrogen. nih.gov

Sulfonic esters (or sulfonates) are synthesized by reacting a sulfonyl chloride with an alcohol in the presence of a base, often pyridine. youtube.comeurjchem.com The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom. youtube.com Subsequent deprotonation by the base yields the stable sulfonate ester. youtube.comresearchgate.net This reaction is widely used to convert the hydroxyl group of an alcohol into a good leaving group for subsequent substitution or elimination reactions. youtube.com

Product TypeNucleophileGeneral Conditions
SulfonamideAmmonia, Primary/Secondary AminePresence of a base (e.g., pyridine)
Sulfonic EsterAlcoholPresence of a base (e.g., pyridine)

Reactivity of the Acetophenone (B1666503) Carbonyl Group

The carbonyl group (C=O) of the acetophenone moiety is another key reactive site in this compound. Its chemistry is dominated by nucleophilic addition reactions.

Nucleophilic Addition Reactions to the Ketone

Aldehydes and ketones undergo nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.org In this compound, the strong electron-withdrawing effects of the chlorosulfonyl and fluoro groups increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive toward nucleophiles compared to unsubstituted acetophenone. rsc.orgaskfilo.comlearncbse.in

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which causes the rehybridization of the carbon from sp² to sp³. This forms a tetrahedral alkoxide intermediate, which is then protonated (typically by adding a mild acid in a workup step) to yield an alcohol. libretexts.org

Table of Common Nucleophilic Addition Reactions to Ketones

Reagent Nucleophile Product Type
Grignard Reagent (R-MgX) Carbanion (R⁻) Tertiary Alcohol
Organolithium (R-Li) Carbanion (R⁻) Tertiary Alcohol
Sodium Borohydride (NaBH₄) Hydride (H⁻) Secondary Alcohol
Lithium Aluminum Hydride (LiAlH₄) Hydride (H⁻) Secondary Alcohol

The increased electrophilicity of the carbonyl carbon in this compound facilitates these addition reactions. nih.govcdnsciencepub.com

Condensation Reactions Involving the Carbonyl Functionality

The α-hydrogens of the methyl group in the acetophenone moiety are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions.

Claisen-Schmidt Condensation: This is a type of crossed aldol (B89426) condensation between an enolizable ketone (like acetophenone) and an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde). wikipedia.org The reaction is base-catalyzed and typically results in the formation of an α,β-unsaturated ketone, known as a chalcone (B49325), after spontaneous dehydration of the initial aldol adduct. uomustansiriyah.edu.iqweebly.comresearchgate.net

Knoevenagel Condensation: This reaction involves the condensation of a ketone or aldehyde with a compound having an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile), catalyzed by a weak base like piperidine (B6355638) or ammonia. myttex.netwikipedia.org The reaction proceeds via nucleophilic addition of the carbanion from the active methylene compound to the carbonyl group, followed by dehydration to yield a stable, unsaturated product. acs.org

The acidity of the α-protons in this compound is enhanced by the electron-withdrawing nature of the substituted ring, which can facilitate the initial enolate formation required for these condensation reactions. researchgate.netresearchgate.net

Alpha-Halogenation Reactions of the Acetophenone Moiety.

The presence of an acetophenone moiety in this compound allows for electrophilic substitution at the α-carbon. This reaction is typically catalyzed by either acid or base, which facilitates the formation of an enol or enolate intermediate, respectively. The electron-withdrawing nature of the chlorosulfonyl and fluoro groups on the aromatic ring is expected to influence the acidity of the α-protons and thus the rate of enolate formation.

Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens and promoting the formation of the enol tautomer. This enol then acts as a nucleophile, attacking the halogenating agent (e.g., Br₂, Cl₂). The reaction rate is generally dependent on the concentration of the ketone and the acid catalyst, and independent of the halogen concentration, as the enol formation is the rate-determining step.

In base-catalyzed halogenation, a base abstracts an α-proton to form an enolate anion. This enolate is a strong nucleophile that readily reacts with the halogen. The presence of the strongly electron-withdrawing 3'-chlorosulfonyl and 4'-fluoro substituents would significantly increase the acidity of the α-protons, thereby facilitating enolate formation and potentially accelerating the reaction rate compared to unsubstituted acetophenone.

A study on the α-bromination of acetophenone derivatives with N-bromosuccinimide (NBS) catalyzed by acidic aluminium oxide showed that substrates with deactivating groups undergo α-bromination exclusively. nih.gov It is plausible that this compound would follow a similar reactivity pattern.

Table 1: Representative Conditions for Alpha-Halogenation of Activated Acetophenones

Halogenating AgentCatalyst/SolventTemperature (°C)Typical Yield (%)Reference
N-BromosuccinimideAcidic Al₂O₃ / MethanolRefluxHigh nih.gov
BromineAcetic AcidRoom TempGood youtube.com
Ammonium BromideH₂SO₄ / H₂O:CH₃CN (electrochemical)Ambient80 researchgate.netlookchem.com

Note: The data in this table is representative of reactions with similarly activated acetophenones and not specific experimental results for this compound.

Reactivity of the Aromatic Ring and Halogen Substituents

Aromatic Substitution Reactions on the Halogenated Phenyl Ring.

The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the presence of three strong electron-withdrawing groups: the chlorosulfonyl group, the fluoro group, and the acetyl group. Conversely, the ring is activated for nucleophilic aromatic substitution (SNAr). The fluorine atom at the 4'-position is a particularly good leaving group in SNAr reactions, especially when activated by ortho and para electron-withdrawing groups. masterorganicchemistry.comlboro.ac.uk In this molecule, the chlorosulfonyl group is meta and the acetyl group is ortho to the fluorine, both contributing to the activation of the C-F bond towards nucleophilic attack.

The mechanism of SNAr typically involves a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized onto the electron-withdrawing substituents, stabilizing the intermediate. In the second step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored. Recent studies have also proposed concerted SNAr mechanisms for some systems. nih.govresearchgate.net

The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, making it more susceptible to nucleophilic attack. youtube.com This effect, combined with the stabilization of the intermediate by the sulfonyl and acetyl groups, suggests that this compound would be highly reactive towards strong nucleophiles such as alkoxides, amines, and thiolates, leading to substitution of the fluorine atom.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The carbon-fluorine bond, while generally strong, can participate in cross-coupling reactions under specific catalytic conditions, particularly when activated by adjacent electron-withdrawing groups. However, the carbon-chlorine bond of the sulfonyl chloride group is generally more reactive in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. While aryl fluorides are typically less reactive than other aryl halides, their coupling can be achieved with appropriate catalyst systems, especially for activated substrates. libretexts.org More likely, the sulfonyl chloride moiety would be the reactive site in a Suzuki-type reaction. Arylsulfonyl chlorides can serve as electrophilic partners in palladium-catalyzed cross-coupling reactions with boronic acids. nih.govmdpi.com This would lead to the formation of a diaryl sulfone.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org Similar to the Suzuki coupling, the reactivity of the C-F bond is lower than that of other halogens. organic-chemistry.org It is more probable that the sulfonyl chloride could be converted into a more reactive group (e.g., an iodide or triflate) to facilitate the Heck reaction, or that under specific conditions, the C-Cl bond of the sulfonyl chloride itself might undergo oxidative addition to a palladium(0) catalyst.

Table 2: Plausible Cross-Coupling Reactions and Conditions

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventProduct Type
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/WaterDiaryl sulfone
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃Et₃NDMFAryl sulfone alkene

Note: This table presents hypothetical reaction conditions based on the known reactivity of aryl sulfonyl chlorides in cross-coupling reactions.

Mechanistic Studies of Key Transformations Involving this compound

Kinetic Investigations of Reaction Pathways

For nucleophilic aromatic substitution at the C-F bond, the reaction is expected to follow second-order kinetics, being first order in both the fluoroarene and the nucleophile. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer intermediate. masterorganicchemistry.com The presence of multiple electron-withdrawing groups would be expected to significantly increase the rate constant compared to less activated fluoroarenes. Kinetic studies on the chloride-chloride exchange in arenesulfonyl chlorides have shown that these reactions also follow second-order kinetics. nih.gov

For reactions at the sulfonyl chloride group, such as sulfonamide formation, the mechanism can be complex. Nucleophilic substitution at the sulfur center can proceed through either a stepwise addition-elimination mechanism, involving a pentacoordinate intermediate, or a concerted SN2-like mechanism. The operative pathway is influenced by the nature of the nucleophile, the leaving group, and the solvent. Kinetic studies on the hydrolysis of aromatic sulfonyl chlorides have been instrumental in elucidating these mechanisms. nih.gov

Elucidation of Reaction Transition States and Intermediates (e.g., dissociative mechanisms)

The elucidation of transition states and intermediates for reactions of this compound would likely rely on a combination of experimental and computational methods.

In nucleophilic aromatic substitution , the key intermediate is the Meisenheimer complex. Its stability, which can be probed by spectroscopic methods in some cases, directly influences the reaction rate. Computational studies are particularly valuable for modeling the transition state leading to this intermediate and for exploring the potential energy surface for concerted versus stepwise pathways. nih.govresearchgate.net

For reactions at the sulfonyl chloride group, early claims of a dissociative SN1-type mechanism involving a sulfonyl cation (SO₂⁺) intermediate have been largely refuted in favor of associative mechanisms for most nucleophilic substitutions. nih.gov However, under certain conditions, particularly with sterically hindered sulfonyl chlorides, a dissociative pathway might be possible. Computational studies have been crucial in investigating the structures and energies of the trigonal bipyramidal transition states or intermediates in the associative pathway. mdpi.com These studies can help to understand how substituents on the aromatic ring influence the geometry and stability of these transient species. The interplay of steric and electronic effects of the ortho-acetyl and meta-fluoro substituents would be a key area of investigation for understanding the precise nature of the transition states in reactions of this compound.

Role of Catalysis in Modulating Reaction Mechanisms of this compound

The reactivity of the dual functionalized compound, this compound, which contains both an electrophilic sulfonyl chloride and a ketone, can be significantly influenced and controlled through the use of various catalysts. Catalysis can modulate the reaction mechanisms by activating specific sites of the molecule, lowering activation energies, and directing the reaction towards desired products, often with high selectivity. The role of transition metal catalysts, Lewis acids, and organocatalysts are central to understanding the potential synthetic transformations of this compound.

While specific catalytic studies on this compound are not extensively documented in publicly available literature, the well-established reactivity of aryl sulfonyl chlorides and acetophenones allows for the extrapolation of plausible catalytic pathways.

Transition Metal Catalysis

Transition metal catalysts, particularly those based on palladium and nickel, are known to play a crucial role in the reactions of aryl sulfonyl chlorides. These catalysts can facilitate a variety of cross-coupling reactions. For instance, palladium catalysts are widely used for C-H bond functionalization where the sulfonyl chloride group can act as a directing group or a reactive handle. In the context of this compound, a palladium catalyst could potentially activate the C-H bond ortho to the chlorosulfonyl group, leading to the formation of a C-S bond with a suitable coupling partner.

Furthermore, palladium-catalyzed reactions can be employed for the synthesis of sulfonylated compounds from arylboronic acids and a sulfur dioxide source, a process that could be conceptually reversed or adapted for the derivatization of the sulfonyl chloride group. Nickel catalysis, often in conjunction with photosensitizers, has emerged as a powerful tool for the formation of C-N bonds in sulfonamidation reactions. This suggests a potential catalytic pathway for the conversion of this compound into various sulfonamides under mild conditions.

Table 1: Plausible Transition Metal-Catalyzed Reactions of this compound

Catalyst SystemPotential Reaction TypeSubstrateProductMechanistic Role of Catalyst
Pd(OAc)₂ / LigandC-H SulfonylationAreneDiaryl SulfoneC-H activation and C-S bond formation
NiCl₂(dme) / PhotocatalystSulfonamidationAmineSulfonamideFacilitates C-N bond formation via a proposed energy transfer mechanism

Lewis Acid Catalysis

Lewis acids are known to activate electrophilic species, and in the case of this compound, they can play a significant role in enhancing the electrophilicity of the sulfonyl chloride group. This activation is particularly relevant in Friedel-Crafts type reactions where the acetophenone moiety might react with an aromatic nucleophile. A strong Lewis acid could coordinate to the carbonyl oxygen, increasing the electrophilicity of the aromatic ring and directing the substitution.

Alternatively, Lewis acids can activate the sulfonyl chloride group itself, facilitating nucleophilic attack by arenes in Friedel-Crafts sulfonylation reactions. Heterogeneous Lewis acid catalysts, such as chloroaluminate ionic liquids immobilized on magnetic nanoparticles, have shown efficacy in promoting such reactions with other aryl sulfonyl chlorides. This approach offers the advantage of easy catalyst recovery and reuse. The choice of Lewis acid can be critical in determining the regioselectivity and efficiency of the reaction.

Table 2: Potential Lewis Acid-Catalyzed Reactions of this compound

CatalystPotential Reaction TypeSubstrateProductMechanistic Role of Catalyst
AlCl₃Friedel-Crafts AcylationAromatic CompoundDiaryl KetoneActivation of the acetophenone ring
Immobilized Chloroaluminate Ionic LiquidFriedel-Crafts SulfonylationAreneDiaryl SulfoneActivation of the sulfonyl chloride group

Organocatalysis

Organocatalysis offers a metal-free alternative for modulating the reactivity of this compound. Chiral organocatalysts, such as peptides, have been shown to mediate enantioselective sulfonylation reactions. While this has been demonstrated for the desymmetrization of diols, the principle of using a chiral catalyst to create a stereoselective environment around the sulfonyl chloride group could potentially be applied to reactions involving chiral nucleophiles.

For instance, a chiral amine or phosphine (B1218219) catalyst could activate the sulfonyl chloride, leading to the formation of a chiral intermediate that then reacts with a nucleophile to yield an enantioenriched product. The mechanism in such cases often involves the formation of a transient, highly reactive species whose stereochemical outcome is dictated by the chiral scaffold of the catalyst.

Table 3: Hypothetical Organocatalytic Reaction of this compound

Catalyst TypePotential Reaction TypeSubstrateProductMechanistic Role of Catalyst
Chiral TetrapeptideEnantioselective SulfonylationChiral AlcoholChiral Sulfonate EsterFormation of a chiral activated sulfonyl intermediate

Derivatization and Functionalization Strategies Employing 3 Chlorosulfonyl 4 Fluoroacetophenone

Introduction of Diverse Functional Groups for Advanced Synthesis.

The sulfonyl chloride group of 3'-Chlorosulfonyl-4'-fluoroacetophenone is a highly reactive functional group that can be readily converted into a variety of other functionalities, thereby serving as a linchpin for advanced synthesis.

One of the most common transformations of aryl sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. ekb.egcbijournal.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are a prevalent motif in medicinal chemistry.

Similarly, reaction with alcohols or phenols in the presence of a base affords sulfonate esters. libretexts.org These esters are excellent leaving groups in nucleophilic substitution reactions, facilitating the introduction of a wide range of nucleophiles.

Furthermore, the sulfonyl chloride moiety can be a precursor for the synthesis of sulfones. This can be achieved through various methods, including the reaction with organometallic reagents.

The following table summarizes the introduction of diverse functional groups via the derivatization of the sulfonyl chloride moiety:

Starting MaterialReagentFunctional Group IntroducedProduct Class
This compoundPrimary/Secondary AmineSulfonamideSulfonamides
This compoundAlcohol/PhenolSulfonate EsterSulfonate Esters
This compoundOrganometallic ReagentSulfoneSulfones

Synthesis of Chemically Diverse Analogues and Congeners.

The structural backbone of this compound provides multiple avenues for the synthesis of a diverse library of analogues and congeners. These modifications can be targeted at the aromatic ring or the acetyl group.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the aromatic ring, while generally less reactive than bromine or iodine, can participate in various palladium-catalyzed cross-coupling reactions. researchgate.netuwindsor.ca These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can introduce new aryl or vinyl substituents.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, leads to the formation of substituted alkynes. nih.govwikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines. rsc.orgrsc.orgtcichemicals.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing acetyl and chlorosulfonyl groups, is susceptible to nucleophilic aromatic substitution. nih.gov This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, at the 4'-position.

Derivatization of the Acetyl Group: The acetyl group offers another site for chemical modification.

Chalcone (B49325) Synthesis: Condensation of the acetophenone (B1666503) with aromatic aldehydes in the presence of a base leads to the formation of chalcones, which are precursors to flavonoids and other heterocyclic systems. wisdomlib.orguomustansiriyah.edu.iqscispace.comrsc.orgmdpi.com

Synthesis of Heterocycles: The methyl group of the acetophenone can be halogenated to form an α-haloketone. This intermediate is a versatile precursor for the synthesis of various heterocycles, such as:

Quinoxalines: Reaction with 1,2-diamines. sioc-journal.cnresearchgate.netnih.govchim.itresearchgate.net

Thiazoles: Reaction with thioamides. ijper.orgyoutube.comscirp.orglookchem.com

The following table provides an overview of the synthesis of diverse analogues:

Reaction TypeReagent/CatalystSite of DerivatizationResulting Structure
Suzuki CouplingBoronic Acid / Pd CatalystAromatic ChlorineBiaryl derivative
Sonogashira CouplingTerminal Alkyne / Pd/Cu CatalystAromatic ChlorineAlkynyl derivative
Buchwald-Hartwig AminationAmine / Pd CatalystAromatic ChlorineArylamine derivative
Nucleophilic Aromatic SubstitutionNucleophile4'-Fluoro positionSubstituted acetophenone
Chalcone SynthesisAromatic Aldehyde / BaseAcetyl groupChalcone derivative
Quinoxaline Synthesisα-Haloketone + 1,2-DiamineAcetyl groupQuinoxaline derivative
Thiazole Synthesisα-Haloketone + ThioamideAcetyl groupThiazole derivative

Tailoring Reactivity and Selectivity through Strategic Derivatization.

The strategic derivatization of this compound allows for the modulation of its reactivity and the selective functionalization of its different reactive sites.

The electron-withdrawing nature of the acetyl and chlorosulfonyl groups enhances the reactivity of the aromatic ring towards nucleophilic attack, particularly at the fluorine-bearing carbon. Conversely, these groups deactivate the ring towards electrophilic aromatic substitution.

The choice of catalyst and reaction conditions is crucial for achieving selectivity in palladium-catalyzed cross-coupling reactions. For instance, the use of specific ligands can promote the coupling of the less reactive aryl chloride.

Stepwise derivatization can be employed to achieve selective functionalization. For example, the sulfonyl chloride can be reacted first under mild basic conditions, leaving the aryl chloride and acetyl group intact for subsequent transformations under different reaction conditions. The α-halogenation of the acetyl group can be performed selectively, providing a handle for further reactions without affecting the other functional groups.

Advanced Derivatization Techniques in Analytical and Preparative Contexts.

In analytical chemistry, derivatization is often employed to enhance the detectability or chromatographic behavior of an analyte. For a molecule like this compound, derivatization of the sulfonyl chloride group with a fluorescent amine could produce a highly fluorescent sulfonamide, enabling sensitive detection by fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with fluorescence detection.

In preparative contexts, advanced derivatization techniques can be used to facilitate purification or to introduce specific functionalities for further synthetic steps. For example, attachment to a solid support via the sulfonyl chloride group would allow for solid-phase synthesis of a library of analogues, simplifying the purification process.

Furthermore, the introduction of chiral auxiliaries through derivatization of the acetyl group can be used to control stereoselectivity in subsequent reactions, which is a critical aspect in the synthesis of chiral drugs and other bioactive molecules. chemeducator.org

Applications of 3 Chlorosulfonyl 4 Fluoroacetophenone As a Key Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

3'-Chlorosulfonyl-4'-fluoroacetophenone is a strategic starting material for the synthesis of elaborate organic structures due to its multiple reactive centers. The chlorosulfonyl group is highly susceptible to nucleophilic attack, the ketone of the acetophenone (B1666503) group can undergo a variety of condensation and addition reactions, and the fluorinated phenyl ring can be modified through aromatic substitution or cross-coupling reactions. This multi-functionality allows chemists to build molecular complexity in a controlled, stepwise manner.

The distinct reactivity of each functional group enables selective modifications. For instance, the chlorosulfonyl group can be reacted first under mild conditions without affecting the ketone, which can then be transformed in a subsequent step. This differential reactivity is crucial for creating complex scaffolds that are central to the development of new chemical entities in various scientific disciplines. Fluorinated acetophenone derivatives, in general, are recognized as versatile building blocks for creating a wide array of more complex molecules, including fluoro-ketoesters and fluoro-pyran-4-one derivatives. worktribe.com

Table 1: Functional Group Reactivity and Applications
Functional GroupPrimary Reaction TypeResulting Structure/Use
Chlorosulfonyl (-SO₂Cl) Nucleophilic Substitution (e.g., with amines)Sulfonamides, Sulfonyl Fluorides
Acetophenone (C(O)CH₃) Aldol (B89426) Condensation, AminationChalcones, β-amino-carbonyls
Fluoro (-F) Nucleophilic Aromatic Substitution, Site for RadiosynthesisIntroduction of 18F for PET imaging

Precursor for Advanced Materials Research and Development

While direct applications in materials science are still emerging, the structural motifs accessible from this compound are relevant to the field. The acetophenone portion of the molecule can serve as a precursor for the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that are known to be building blocks for liquid crystals and materials with nonlinear optical properties. The presence of a sulfonyl group and a fluorine atom can further modulate the electronic and physical properties of these materials, potentially leading to enhanced stability, different liquid crystalline phases, or improved optical characteristics. Sulfonyl fluorides, which can be derived from this intermediate, are also noted for their potential application in materials science. researchgate.net

Intermediate in Agrochemical Research and Development

In the agrochemical industry, the development of effective and selective herbicides and pesticides is crucial for crop protection and food security. nbinno.com The sulfonyl group is a key component in many modern agrochemicals due to its role in enhancing biological efficacy and stability. nbinno.com Sulfonyl chlorides, such as the one present in this compound, are critical building blocks for creating these complex active ingredients. nbinno.com They allow for the formation of stable sulfonamide bonds, which are fundamental to the structure of many commercial crop protection products. nbinno.com

Furthermore, the incorporation of fluorine into pesticide molecules is a well-established strategy to increase their potency, metabolic stability, and lipophilicity, which can lead to improved performance. agropages.com The presence of both the chlorosulfonyl and fluoro groups makes this compound a highly valuable intermediate for synthesizing next-generation agrochemicals designed for high efficiency and improved environmental profiles. agropages.com

Role in Pharmaceutical Intermediate Synthesis

The most significant application of this compound is in pharmaceutical research and drug discovery. The aryl sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of approved drugs, including antibiotics and diuretics. nih.govcbijournal.com The primary route to synthesize aryl sulfonamides is the reaction of an aryl sulfonyl chloride with a primary or secondary amine. nih.govcbijournal.com Therefore, this compound is a direct precursor to a vast library of potential therapeutic agents.

A more advanced and targeted application involves its use in the development of covalent inhibitors. wuxiapptec.com The chlorosulfonyl group can be readily converted to a sulfonyl fluoride (B91410) (-SO₂F) group. wuxiapptec.com Sulfonyl fluorides are considered "privileged warheads" in chemical biology because they can form stable covalent bonds with specific amino acid residues (like serine, threonine, or lysine) in target proteins. nih.govnih.govenamine.net This irreversible binding can lead to highly potent and selective drugs. wuxiapptec.comnih.gov The ability to synthesize sulfonyl fluorides from sulfonyl chlorides makes this intermediate particularly valuable for designing novel covalent inhibitors for various disease targets. wuxiapptec.comnih.gov

Additionally, the acetophenone portion of the molecule can be used to synthesize fluorinated chalcone (B49325) derivatives, which have been investigated for their anticancer and anti-inflammatory activities. ossila.comresearchgate.net

Applications in Radiochemistry and Isotope Labeling Research, particularly concerning Fluorinated Compounds

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and medical research. researchgate.net It relies on radiotracers labeled with a positron-emitting isotope, with Fluorine-18 (¹⁸F) being the most widely used due to its favorable physical and nuclear properties. nih.govopenmedscience.comacs.org

Aromatic fluorinated compounds like this compound are excellent precursors for ¹⁸F-labeling. frontiersin.org The existing fluorine atom on the phenyl ring provides a site where the radioactive ¹⁸F isotope can be introduced, typically through nucleophilic substitution. nih.govopenmedscience.com The resulting ¹⁸F-labeled molecule can then be used as a PET tracer to visualize and quantify biological processes in vivo. The development of new and efficient ¹⁸F-labeling procedures is a significant area of research, and having versatile fluorinated building blocks is essential for creating novel PET probes for oncology, neurology, and cardiology. nih.govfrontiersin.org

Advanced Characterization Methodologies in Research on 3 Chlorosulfonyl 4 Fluoroacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. In the context of 3'-Chlorosulfonyl-4'-fluoroacetophenone, NMR is pivotal in confirming the successful synthesis of its derivatives, such as sulfonamides, which are formed by the reaction of the sulfonyl chloride group with amines.

A typical reaction involves the conversion of the -SO₂Cl group to a -SO₂NRR' group. The structural confirmation of the resulting sulfonamide can be achieved through a combination of ¹H NMR, ¹³C NMR, and sometimes ¹⁹F NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a hypothetical reaction product, such as N-benzyl-3-acetyl-4-fluorobenzenesulfonamide, one would expect to see characteristic signals for the aromatic protons, the benzylic protons of the benzyl (B1604629) group, and the methyl protons of the acetophenone (B1666503) moiety. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., doublets, triplets) would reveal proton-proton coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For the aforementioned N-benzyl-3-acetyl-4-fluorobenzenesulfonamide, distinct signals would be observed for the carbonyl carbon, the aromatic carbons (with their chemical shifts influenced by the fluorine, sulfonyl, and acetyl substituents), the benzylic carbon, and the methyl carbon.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR can be a powerful supplementary technique. The chemical shift of the fluorine atom provides information about its electronic environment, which changes upon the conversion of the sulfonyl chloride to a sulfonamide. This can be particularly useful for monitoring the reaction progress.

To illustrate the application of NMR in structural assignment, the following table presents hypothetical but realistic NMR data for a reaction product of this compound with benzylamine.

¹H NMR Data for N-benzyl-3-acetyl-4-fluorobenzenesulfonamide
Chemical Shift (δ) in ppm Multiplicity
2.65s
4.30d
5.50t
7.10-7.40m
7.90dd
8.15dd
8.40d

s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets

¹³C NMR Data for N-benzyl-3-acetyl-4-fluorobenzenesulfonamide
Chemical Shift (δ) in ppm Assignment
26.8CH₃
47.5CH₂
116.5 (d, J = 22 Hz)Aromatic C-F
127.0 - 135.0Aromatic C-H
138.0Aromatic C-S
162.0 (d, J = 255 Hz)Aromatic C-F
195.5C=O

(d, J = XX Hz) indicates splitting due to coupling with ¹⁹F

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis in Mechanistic Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In research involving this compound, MS is crucial for confirming the identity of reaction products and for probing reaction mechanisms.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of a molecule, which allows for the determination of its elemental composition. This is essential for confirming the successful synthesis of a target compound. For instance, upon reaction of this compound (C₈H₆ClFO₃S) with an amine, the resulting sulfonamide will have a predictable molecular weight that can be verified by MS.

Fragmentation Analysis in Mechanistic Studies: The fragmentation pattern of a molecule in the mass spectrometer can provide valuable structural information. In mechanistic studies, MS can be used to identify intermediates and byproducts, helping to piece together the reaction pathway. A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. ionike.com The presence of chlorine and fluorine atoms also leads to characteristic isotopic patterns that aid in identification.

For example, in a study of the reaction of this compound, the observation of a fragment corresponding to the loss of SO₂ from the product ion would support the formation of a sulfonamide.

The following table illustrates a hypothetical fragmentation pattern for a sulfonamide derivative of this compound under electron ionization (EI) conditions.

Hypothetical EI-MS Fragmentation Data for a Sulfonamide Derivative
m/z (relative intensity) Possible Fragment Ion
307 (M⁺)Molecular Ion
243 (M⁺ - SO₂)Loss of sulfur dioxide
185[C₈H₆FO₂S]⁺
157[C₈H₆FO]⁺
139[C₇H₃FO]⁺
95[C₆H₄F]⁺

Infrared (IR) Spectroscopy for Identification of Functional Groups and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly useful for monitoring the progress of a chemical reaction by observing the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. nih.gov

In the synthesis of derivatives from this compound, IR spectroscopy can be used to track the conversion of the sulfonyl chloride group into other functionalities. The key vibrational frequencies to monitor would be:

C=O stretch of the acetophenone group (around 1680 cm⁻¹)

S=O stretches of the sulfonyl chloride group (asymmetric and symmetric stretches around 1370 cm⁻¹ and 1180 cm⁻¹, respectively)

S-Cl stretch (around 600 cm⁻¹)

N-H stretch of a resulting sulfonamide (around 3300 cm⁻¹)

S=O stretches of the sulfonamide group (shifted slightly from the sulfonyl chloride)

By monitoring the decrease in the intensity of the S-Cl and sulfonyl chloride S=O stretches and the simultaneous increase in the intensity of the N-H and sulfonamide S=O stretches, the progress of the reaction can be followed in real-time. nih.govnih.gov

The following table provides a representative summary of key IR absorption bands for this compound and a hypothetical sulfonamide product.

Key IR Absorption Bands (cm⁻¹)
Functional Group This compound
C=O (ketone)~1685
S=O (sulfonyl chloride, asymmetric)~1375
S=O (sulfonyl chloride, symmetric)~1185
C-F~1230
S-Cl~600
N-H (sulfonamide)-
S=O (sulfonamide, asymmetric)-
S=O (sulfonamide, symmetric)-

Advanced Spectroscopic Techniques for Elucidating Reaction Kinetics

Understanding the kinetics of a reaction is fundamental to optimizing reaction conditions and scaling up processes. Advanced spectroscopic techniques, often used in-situ, can provide real-time data on the concentration of reactants, intermediates, and products, allowing for the determination of reaction rates and orders.

For reactions involving this compound, techniques such as rapid-scan FT-IR and stopped-flow spectroscopy can be employed to study fast reactions. pepolska.pl By monitoring the change in absorbance of a characteristic IR band over time, a kinetic profile of the reaction can be generated. copernicus.org This data can then be used to determine the rate constant and to investigate the influence of various parameters, such as temperature, concentration, and catalyst, on the reaction rate.

For example, the rate of sulfonamide formation can be determined by monitoring the exponential decay of the sulfonyl chloride's S=O stretching vibration in the IR spectrum. The data collected can be fitted to appropriate rate laws to elucidate the reaction mechanism.

Chromatographic Methods for Purity Assessment and Separation of Complex Reaction Mixtures

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating complex mixtures that may arise during a chemical reaction. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods in this context. organic-chemistry.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. For the analysis of reactions involving this compound, a reverse-phase HPLC method would typically be employed. scite.ai The reaction mixture can be injected into the HPLC system, and the components will be separated based on their polarity. A UV detector is commonly used to detect the aromatic compounds as they elute from the column. By comparing the retention times and peak areas with those of authentic standards, the identity and purity of the product can be determined. HPLC is also invaluable for identifying and quantifying any unreacted starting materials or byproducts.

Gas Chromatography (GC): GC is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. organic-chemistry.org this compound and many of its derivatives may be amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. GC can provide high-resolution separation of isomers and can be used to assess the purity of the starting material and the final product.

The following table outlines a hypothetical set of conditions for the HPLC analysis of a reaction mixture from the synthesis of a sulfonamide from this compound.

Hypothetical HPLC Method for Purity Assessment
Parameter Condition
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Computational and Theoretical Investigations of 3 Chlorosulfonyl 4 Fluoroacetophenone

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 3'-Chlorosulfonyl-4'-fluoroacetophenone, these studies would focus on how the interplay of the chlorosulfonyl, fluoro, and acetyl groups influences the electron distribution and susceptibility to chemical reactions.

Electronic Structure: The electronic environment of the central sulfur atom in the sulfonyl chloride group (-SO₂Cl) is of primary interest. Computational studies on similar aromatic sulfonyl systems have shown that the bonding in the sulfonyl group is highly polarized. acs.org Natural Bond Orbital (NBO) analysis, a common computational technique, would likely reveal a significant positive charge on the sulfur atom and negative charges on the oxygen atoms. This polarity is a key determinant of the group's reactivity.

The substituents on the aromatic ring—the electron-withdrawing acetyl group (-COCH₃) and the electronegative fluoro (-F) and chloro (-Cl) atoms—are expected to significantly impact the electronic structure. They would withdraw electron density from the benzene (B151609) ring, which in turn would increase the electrophilicity of the sulfur atom in the chlorosulfonyl group. This effect makes the sulfur atom more susceptible to nucleophilic attack.

Reactivity: The reactivity of aryl sulfonyl chlorides is largely dictated by the electrophilicity of the sulfonyl sulfur. DFT calculations can be used to model reaction pathways, such as nucleophilic substitution at the sulfur atom, which is a characteristic reaction for this class of compounds. researchgate.net Studies on substituted benzenesulfonyl chlorides have shown that electron-withdrawing substituents increase the rate of nucleophilic substitution reactions. semanticscholar.org

For this compound, the combined electron-withdrawing effects of the 4'-fluoro and 3'-acetyl (relative to the sulfonyl chloride group) substituents would enhance the positive partial charge on the sulfur atom, making it a "harder" electrophile and thus more reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.

Computational studies can also predict reaction mechanisms. For example, the reaction of sulfonyl chlorides with nucleophiles can proceed through different pathways, such as a synchronous Sₙ2-like mechanism or a stepwise addition-elimination mechanism. researchgate.net DFT calculations of the potential energy surface can identify transition states and intermediates, allowing for a detailed understanding of the reaction mechanism. The Hammett equation, which relates reaction rates to substituent electronic properties, is often used in conjunction with computational data to quantify these effects. The positive ρ-value observed for the chloride exchange reaction in arenesulfonyl chlorides indicates that the reaction is facilitated by electron-withdrawing groups. semanticscholar.org

Table 1: Predicted Electronic Properties of this compound Based on Analogous Systems.
PropertyPredicted CharacteristicComputational MethodRationale/Reference Principle
Atomic Charge on Sulfur Highly PositiveNBO/Mulliken Population AnalysisHigh polarity of S=O and S-Cl bonds. acs.org
Bonding Model Polar covalent with significant hyperconjugation (n→σ*)NBO/NRT AnalysisModern models suggest minimal d-orbital participation. researchgate.net
HOMO-LUMO Gap Relatively smallDFT/TD-DFTExtended conjugation and presence of electron-withdrawing groups typically lower the LUMO energy.
Reactivity toward Nucleophiles EnhancedTransition State Theory/DFTElectron-withdrawing groups (F, COCH₃) increase the electrophilicity of the sulfur atom. semanticscholar.org

Molecular Dynamics Simulations of Reaction Processes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not available, this technique could provide valuable insights into its behavior in solution and in the solid state.

Reaction Processes: MD simulations can be used to model chemical reactions in a solvent environment, providing a more realistic picture than gas-phase quantum chemical calculations. For instance, the hydrolysis of this compound could be simulated in a box of water molecules. Such simulations would allow researchers to study the role of individual solvent molecules in stabilizing the transition state and to calculate the free energy of activation for the reaction.

Intermolecular Interactions: In the condensed phase, molecules of this compound would interact with each other and with solvent molecules through a variety of non-covalent forces. MD simulations, using appropriate force fields, can model these interactions. Expected interactions would include:

Dipole-dipole interactions: Due to the polar nature of the acetyl and chlorosulfonyl groups.

Hydrogen bonding: The oxygen atoms of the acetyl and sulfonyl groups can act as hydrogen bond acceptors.

Halogen bonding: The chlorine atom of the chlorosulfonyl group could potentially act as a halogen bond donor.

π-π stacking: Interactions between the aromatic rings.

Computational methods like Hirshfeld surface analysis, which are often coupled with DFT calculations, are used to visualize and quantify intermolecular interactions in crystal structures. nih.govnih.gov For a molecule like this compound, this analysis would likely reveal a complex network of interactions involving the sulfonyl oxygens, the chlorine atom, and the aromatic ring, which dictate the crystal packing. nih.gov

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Quantum chemistry is widely used to predict various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. The calculated chemical shifts for this compound would be expected to correlate linearly with experimental values. The electron-withdrawing nature of the substituents would lead to characteristic downfield shifts for the aromatic protons and carbons.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, strong absorption bands would be predicted for the C=O stretching of the acetyl group (typically around 1680-1700 cm⁻¹) and the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group (typically in the regions of 1170-1200 cm⁻¹ and 1360-1380 cm⁻¹, respectively). Comparing the calculated spectrum with the experimental one can aid in the assignment of vibrational modes.

Mass Spectrometry: While quantum chemistry does not directly predict mass spectra, it can be used to calculate the energies of potential fragment ions, helping to rationalize the fragmentation patterns observed in an experimental mass spectrum.

A crucial part of this process is the correlation of theoretical data with experimental results. Typically, calculated values (e.g., vibrational frequencies) are scaled by an empirical factor to account for systematic errors in the computational method and the neglect of anharmonicity. Good agreement between scaled theoretical data and experimental data provides strong support for the determined structure. researchgate.net

Table 2: Illustrative Correlation of Predicted and Hypothetical Experimental Spectroscopic Data for this compound.
Spectroscopic TechniqueKey FeaturePredicted Value (Illustrative)Hypothetical Experimental ValueAssignment
¹³C NMR Carbonyl Carbon~195 ppm194.5 ppmC=O of acetyl group
Aromatic C-F~165 ppm (with large ¹JCF)164.8 ppmCarbon bearing the fluorine atom
IR Spectroscopy C=O Stretch~1690 cm⁻¹1688 cm⁻¹Acetyl group
S=O Asymmetric Stretch~1375 cm⁻¹1372 cm⁻¹Sulfonyl group

Structure-Activity Relationship (SAR) Modeling for Optimizing Synthetic Applications

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of molecules with their activity, which in the context of synthetic applications often refers to reactivity or reaction yield.

For a molecule like this compound, which is a synthetic intermediate, SAR modeling could be used to predict its reactivity in a class of reactions, for example, the formation of sulfonamides by reacting with various amines. jsynthchem.com

The process would involve:

Descriptor Calculation: A set of molecular descriptors would be calculated for this compound and a series of related aryl sulfonyl chlorides. These descriptors, which quantify various aspects of the molecular structure, are often derived from quantum chemical calculations.

Model Building: A statistical model (e.g., multiple linear regression) is built to correlate the calculated descriptors with the experimentally observed activity (e.g., reaction rate constant or yield).

Model Validation: The predictive power of the model is tested using statistical methods.

For this compound, key descriptors would likely be electronic in nature, reflecting the high electrophilicity of the sulfur center.

Table 3: Key Quantum Chemical Descriptors for SAR Modeling of this compound Reactivity.
Descriptor TypeSpecific DescriptorRelevance to Reactivity
Electronic Partial charge on the sulfonyl sulfur atomDirectly relates to the electrophilicity and susceptibility to nucleophilic attack.
Energy of the Lowest Unoccupied Molecular Orbital (LUMO)A lower LUMO energy indicates a greater ability to accept electrons from a nucleophile.
Steric Molecular volume/surface areaCan influence the accessibility of the reaction center to the nucleophile.
Thermodynamic Reaction energy/enthalpyPredicts the thermodynamic favorability of the reaction.

By building a QSAR model, a synthetic chemist could predict the suitability of this compound as a substrate in a desired transformation or design related molecules with optimized reactivity for specific synthetic purposes.

Emerging Research Frontiers and Future Directions in the Study of 3 Chlorosulfonyl 4 Fluoroacetophenone

Development of Novel Catalytic Transformations Utilizing 3'-Chlorosulfonyl-4'-fluoroacetophenone

The sulfonyl chloride group of this compound is a key functional handle for a variety of chemical transformations. Modern catalytic methods are unlocking new reaction pathways that were previously inefficient or inaccessible. A significant area of development is the use of photoredox catalysis, which employs visible light to generate highly reactive sulfonyl radical intermediates under mild conditions. researchgate.netbohrium.comnih.gov

Visible-light photoredox catalysis can activate the C-S bond of the sulfonyl chloride, enabling a range of transformations. researchgate.net For instance, the sulfonyl radical generated from this compound can participate in addition reactions to alkenes and alkynes, forming new carbon-sulfur bonds and accessing complex sulfone structures. nih.gov These reactions are often facilitated by catalysts such as ruthenium or iridium complexes, although metal-free organic photocatalysts are also being explored as a more sustainable option. researchgate.netnih.gov

Beyond photocatalysis, other novel catalytic strategies are being investigated. Silyl radical-mediated activation offers an alternative pathway to generate sulfonyl radicals without the need for a photocatalyst. researchgate.netacs.org Furthermore, transition metal-catalyzed cross-coupling reactions are being adapted for sulfonyl chlorides. While challenging, methods that enable the coupling of the sulfonyl group with various partners would significantly expand the synthetic utility of this compound. The development of catalysts that can selectively activate the C-Cl bond of the sulfonyl chloride over other potentially reactive sites on the molecule is a key research objective.

The table below summarizes emerging catalytic approaches applicable to this compound.

Catalytic StrategyReactive IntermediatePotential TransformationsKey Advantages
Visible-Light Photoredox Catalysis Sulfonyl RadicalAddition to Alkenes/Alkynes, C-H SulfonylationMild reaction conditions, high functional group tolerance, sustainable energy source. researchgate.netnih.gov
Silyl Radical-Mediated Activation Sulfonyl RadicalHydrosulfonylationPhotocatalyst-free, alternative activation method. acs.org
Transition Metal Catalysis Metal-Sulfonyl ComplexCross-Coupling ReactionsDirect formation of C-S, N-S, O-S bonds from the sulfonyl group.
Heterogeneous Photocatalysis Sulfonyl RadicalChlorosulfonylation of AnilinesRecyclable catalyst, simplified purification, improved sustainability. acs.org

Continuous Flow Chemistry Applications in the Synthesis and Reactions of this compound

Continuous flow chemistry has emerged as a powerful technology for the safe and efficient synthesis of chemical compounds, particularly for reactions that are highly exothermic or involve hazardous reagents. rsc.orgazolifesciences.com The synthesis of aryl sulfonyl chlorides, including this compound, often involves potent reagents like chlorosulfonic acid and can be difficult to control on a large scale in traditional batch reactors. mdpi.com

Flow chemistry offers significant advantages by utilizing microreactors or tube reactors with high surface-area-to-volume ratios, enabling precise temperature control and preventing thermal runaway. rsc.org For the synthesis of this compound, a continuous process could involve pumping a solution of 4-fluoroacetophenone and a chlorosulfonating agent through a heated or cooled reactor, allowing for rapid reaction and immediate quenching. mdpi.comresearchgate.net This approach not only enhances safety but also improves reproducibility and can lead to higher yields and purity.

FeatureBatch ProcessingContinuous Flow Processing
Heat Transfer Limited, risk of hotspotsExcellent, precise temperature control
Safety Risk of thermal runaway with exothermic reactionsInherently safer due to small reactor volume
Scalability Complex, requires reactor redesignSimpler, by running the system for longer
Reagent Handling Large quantities of hazardous materialsSmall hold-up volume, reduced exposure
Process Control Manual or semi-automatedFully automated, high consistency
Multi-step Synthesis Requires isolation of intermediates"Telescoping" possible without isolation

Sustainable Synthesis Approaches and Process Intensification

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency—principles often referred to as "green chemistry." researchgate.net The synthesis and application of this compound are being re-evaluated through this lens.

Traditional methods for chlorosulfonylation often rely on stoichiometric amounts of strong acids and chlorinated solvents, generating significant waste. mdpi.comresearchgate.net Emerging research focuses on alternative, more environmentally benign reagents. For instance, the use of N-chlorosuccinimide (NCS) in place of harsher chlorinating agents is being explored for the synthesis of sulfonyl chlorides from thiols or their derivatives under milder conditions. organic-chemistry.org Another approach involves the use of ionic liquids as recyclable solvents and catalysts for sulfonation reactions, which can simplify product isolation and reduce the use of volatile organic compounds. google.com

Photocatalysis, particularly with visible light, represents a highly sustainable approach. By using light as a "reagent," it can often replace harsh chemical oxidants or reductants and allow reactions to proceed at ambient temperature, reducing energy consumption. bohrium.comacs.org The use of heterogeneous photocatalysts further enhances sustainability by allowing for easy catalyst recovery and reuse. acs.org

Process intensification, a key principle of green engineering, is achieved through technologies like continuous flow chemistry. As discussed previously, flow reactors improve the efficiency, safety, and control of chemical processes, leading to a smaller environmental footprint. mdpi.com Improvements in green chemistry metrics, such as the E-factor (Environmental factor), which measures the mass of waste produced per unit of product, are a key driver for adopting these newer technologies. mdpi.com

Role in the Development of New Chemical Biology Tools and Probes

Chemical biology relies on small molecules—chemical probes—to study and manipulate biological systems. nih.govscispace.com Covalent inhibitors, which form a permanent bond with their protein target, are particularly powerful tools and drugs due to their high potency and prolonged duration of action. wuxiapptec.com The sulfonyl group is a key "warhead" for designing such covalent probes, and this compound serves as a valuable precursor for creating these sophisticated molecular tools. nih.govacs.org

The sulfonyl chloride moiety is readily converted to a sulfonyl fluoride (B91410), a functional group that has gained prominence in chemical biology. wuxiapptec.com Unlike traditional covalent warheads that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including tyrosine, lysine, serine, and histidine. researchgate.net This expanded targeting scope opens up a much larger portion of the proteome for investigation and drug development.

The this compound scaffold can be elaborated into more complex molecules designed to bind to a specific protein's active site. In such a design, the fluoroacetophenone portion might serve as a recognition element that provides initial binding affinity, while the sulfonyl group is positioned to react with a nearby nucleophilic residue, forming a covalent bond. ossila.comontosight.ai This strategy has been used to develop highly selective probes for challenging targets, such as the protein cereblon. rsc.orgnih.gov The development of chemical probes based on this scaffold allows researchers to validate new drug targets, understand disease mechanisms, and provide starting points for drug discovery programs. nih.gov

Functional GroupTarget ResiduesReactivityRole of Precursor
Sulfonyl Chloride Cysteine, Lysine, etc.HighDirect use as a reactive probe or intermediate.
Sulfonyl Fluoride Tyrosine, Serine, Threonine, Lysine, HistidineModerate, highly context-specificSynthesized from the sulfonyl chloride via halogen exchange. wuxiapptec.com

Q & A

Basic Research Question

  • Recrystallization : Use non-polar solvents (e.g., hexane/ethyl acetate mixtures) to exploit differences in solubility between the product and unreacted starting materials.
  • Column Chromatography : Employ silica gel with a gradient eluent (e.g., 5–20% ethyl acetate in hexane) to separate sulfonyl chloride derivatives from byproducts like sulfonic acids .
  • Moisture-Sensitive Handling : Store purified samples under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

How can researchers resolve contradictory NMR data when characterizing sulfonyl-containing acetophenones?

Advanced Research Question
Contradictions in ¹H/¹³C-NMR signals (e.g., unexpected splitting or shifts) often arise from:

  • Dynamic Effects : Rotational restriction around the sulfonyl group can cause signal broadening. Use variable-temperature NMR (VT-NMR) to confirm .
  • Solvent Artifacts : CDCl₃ may interact with sulfonyl chlorides. Verify assignments using deuterated DMSO-d₆, which stabilizes polar groups .
  • Reference Cross-Check : Compare with IR data (e.g., S=O stretches at 1360–1380 cm⁻¹ and 1160–1190 cm⁻¹) to validate functional group integrity .

What experimental strategies mitigate side reactions during nucleophilic substitution at the chlorosulfonyl group?

Advanced Research Question

  • Controlled Nucleophile Addition : Introduce amines or alcohols slowly at –78°C to minimize competing hydrolysis.
  • In Situ Quenching : Use scavengers (e.g., molecular sieves) to absorb HCl byproducts, which can catalyze degradation .
  • Protective Group Strategy : Temporarily block the ketone with a tert-butyldimethylsilyl (TBS) group to prevent nucleophilic attack at the carbonyl .

How does the electron-withdrawing effect of the sulfonyl group influence the reactivity of the adjacent ketone?

Advanced Research Question
The sulfonyl group:

  • Reduces Electron Density : Enhances ketone electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions) but complicating enolate formation.
  • Stabilizes Transition States : DFT studies on analogous compounds show lowered activation energy for α-halogenation due to resonance stabilization .
    Experimental validation involves kinetic studies comparing reaction rates with non-sulfonylated analogs.

What methodologies are employed to assess the bioactivity of this compound in enzyme inhibition studies?

Application-Focused Question

  • Enzyme Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with substrates like Boc-Gln-Ala-Arg-AMC. Monitor inhibition via IC₅₀ values under varied pH (4.0–7.4) .
  • Docking Simulations : Compare sulfonyl-acetophenone interactions with active sites of target enzymes (e.g., carbonic anhydrase) using AutoDock Vina .
  • Metabolic Stability Tests : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess hydrolysis susceptibility .

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Reactant of Route 1
3'-Chlorosulfonyl-4'-fluoroacetophenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3'-Chlorosulfonyl-4'-fluoroacetophenone

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